molecular formula C12H16N4O2S2 B1421330 N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide CAS No. 1199216-00-6

N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide

Cat. No. B1421330
M. Wt: 312.4 g/mol
InChI Key: SGMARTLAQNLBDW-UHFFFAOYSA-N
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Description

“N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide” is a chemical compound with the CAS Number: 1199215-74-1. Its molecular weight is 262.34 .


Synthesis Analysis

The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another synthesis method involves the use of N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide and various suitable aldehydes .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C12H14N4OS/c13-12-16-15-10(18-12)7-4-8-14-11(17)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,13,16)(H,14,17). The InChI key is HJPMWPULUMDXCK-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been used in the synthesis of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives . It has also been used in the preparation of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.34. Its InChI Code is 1S/C12H14N4OS/c13-12-16-15-10(18-12)7-4-8-14-11(17)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,13,16)(H,14,17) and the InChI key is HJPMWPULUMDXCK-UHFFFAOYSA-N .

Scientific Research Applications

Photodynamic Therapy Applications

N-[3-(5-Amino-1,3,4-thiadiazol-2-yl)propyl]-4-methylbenzenesulfonamide derivatives have been synthesized and characterized for their use in photodynamic therapy (PDT). A study found that these derivatives, particularly a zinc phthalocyanine substituted with this compound, have promising properties for PDT in cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Crystal Structure Analysis

Research on closely related compounds, such as (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide, has revealed insights into their crystal structures. Such studies employ methods like dispersion-corrected density functional theory calculations and solid-state NMR spectroscopy to distinguish different tautomeric forms (Li, Bond, Johansson, & van de Streek, 2014).

Anticancer Activity

There is evidence that derivatives of N-[3-(5-Amino-1,3,4-thiadiazol-2-yl)propyl]-4-methylbenzenesulfonamide demonstrate notable anticancer activity. A study focused on compounds synthesized from sulfamethizole, which contains this moiety, showed significant anticancer potential against human colorectal carcinoma and human cervix carcinoma cell lines (Karakuş et al., 2018).

Synthesis and Impurity Analysis

Research has also been conducted on the synthesis processes of related compounds, providing insight into the chemical pathways and potential impurities that can arise during the production of these chemicals. Such knowledge is crucial for refining synthetic methods and ensuring the purity of the final product (Talagadadeevi, Vancha, Anusuri, & Rao, 2012).

Future Directions

The compound has shown high activity against the urease enzyme, making it a promising candidate for further evaluation . Its derivatives have also been synthesized and evaluated for their urease inhibitor activities .

properties

IUPAC Name

N-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S2/c1-9-4-6-10(7-5-9)20(17,18)14-8-2-3-11-15-16-12(13)19-11/h4-7,14H,2-3,8H2,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMARTLAQNLBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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